(S)-alpha-Methylbenzyl Ricinoleamide
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Overview
Description
(S)-alpha-Methylbenzyl Ricinoleamide is a fatty acid amide derived from ricinoleic acid and methyl benzylamine . This compound is known for its antiproliferative properties, particularly against various cancer cell lines . It has a molecular formula of C26H43NO2 and a molecular weight of 401.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-Methylbenzyl Ricinoleamide typically involves the amidation of ricinoleic acid with methyl benzylamine . This reaction can be carried out under mild conditions, often using a base catalyst to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent such as ethanol or dimethylformamide (DMF), which helps to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is typically purified through crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-Methylbenzyl Ricinoleamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ricinoleic acid moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the ricinoleic acid moiety can be reduced to form saturated fatty acid amides.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated fatty acid amides.
Substitution: Various substituted amides and esters.
Scientific Research Applications
(S)-alpha-Methylbenzyl Ricinoleamide has several scientific research applications:
Mechanism of Action
The antiproliferative effects of (S)-alpha-Methylbenzyl Ricinoleamide are primarily due to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound targets specific molecular pathways involved in cell proliferation, such as the inhibition of key enzymes and signaling proteins . This leads to the disruption of cellular processes essential for cancer cell survival and growth .
Comparison with Similar Compounds
Similar Compounds
Ricinoleamide: Another fatty acid amide derived from ricinoleic acid, but without the methyl benzylamine moiety.
N,N-bis(2-hydroxyethyl)ricinoleamide: A derivative of ricinoleic acid with two hydroxyethyl groups.
Ricinoleic Acid Diethanolamide: A diethanolamide derivative of ricinoleic acid.
Uniqueness
(S)-alpha-Methylbenzyl Ricinoleamide is unique due to its specific structure, which includes a methyl benzylamine moiety. This structural feature contributes to its potent antiproliferative activity, distinguishing it from other ricinoleic acid derivatives .
Properties
Molecular Formula |
C26H43NO2 |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
12-hydroxy-N-(1-phenylethyl)octadec-9-enamide |
InChI |
InChI=1S/C26H43NO2/c1-3-4-5-15-20-25(28)21-16-10-8-6-7-9-11-17-22-26(29)27-23(2)24-18-13-12-14-19-24/h10,12-14,16,18-19,23,25,28H,3-9,11,15,17,20-22H2,1-2H3,(H,27,29) |
InChI Key |
SIPLDWKCFLEICO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1)O |
Origin of Product |
United States |
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